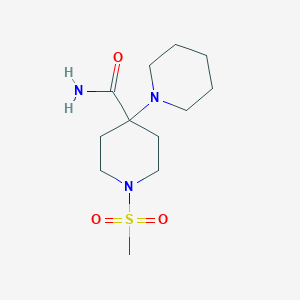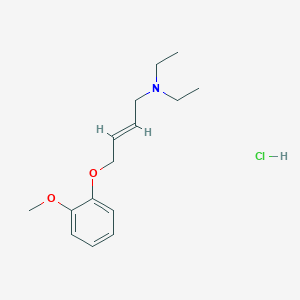
2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as compound 1, is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Studies have shown that 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 can inhibit the activity of tyrosine kinases, which play a role in cell signaling and proliferation. Additionally, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition can lead to the accumulation of misfolded proteins and induce apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 can inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to have neuroprotective effects and can improve cognitive function in animal models. Compound 1 has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for use in lab experiments. It is a synthetic 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its properties are well-known. However, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 also has some limitations. It is a relatively complex 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone, which can make it difficult to study its mechanism of action. Additionally, its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1. One area of research could focus on the development of new derivatives of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 with improved properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 and its effects on different cell types. Finally, studies could be conducted to investigate the potential use of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 is a synthetic 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method is complex, but it has been well-studied and its properties are well-known. Compound 1 has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been studied for its potential as a lead 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone for the development of new drugs. In cancer research, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter release.
Eigenschaften
IUPAC Name |
2-anilino-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-14-12(8-5-9-13(14)19)18-15(16-10)17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNMJFCCYFBHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)


![5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4440117.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4440143.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B4440145.png)

![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)
![N-ethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440176.png)
![3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440184.png)
![N-(4-bromo-2-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440198.png)
![N-(5-{[(4-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440208.png)